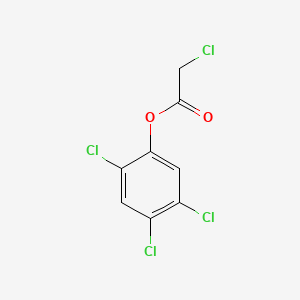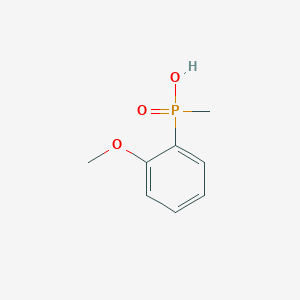
1,7-Dibromo-octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibromo-octan-4-one is an organic compound with the molecular formula C8H14Br2O . It is characterized by a bromine atom at the 1st and 7th positions of an octane chain, with a ketone group at the 4th position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dibromo-octan-4-one can be synthesized through several methods, including:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,7-Dibromo-octan-4-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrobromic acid (HBr).
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Dibromomethane and water.
Substitution: 1,7-Dibromo-octanol or 1,7-Dibromo-octanamine.
Scientific Research Applications
1,7-Dibromo-octan-4-one is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,7-Dibromo-octan-4-one exerts its effects depends on its specific application. For example, in antimicrobial studies, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the organism's survival.
Comparison with Similar Compounds
1,7-Dibromo-octan-4-one is similar to other brominated ketones, such as 1,4-Dibromo-octan-3-one and 1,8-Dibromo-octan-4-one. its unique positioning of bromine atoms and the ketone group provides distinct chemical properties and reactivity. These differences can influence its applications and effectiveness in various reactions and processes.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
90673-17-9 |
|---|---|
Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
1,7-dibromooctan-4-one |
InChI |
InChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3 |
InChI Key |
CAYLVUUIOXJSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)CCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Triethyl-[2-[4-[4-[2-oxo-2-(triethylazaniumyl)ethyl]phenyl]phenyl]acetyl]azanium dibromide](/img/structure/B15349702.png)
![4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid](/img/structure/B15349708.png)

![2-Methoxy-5-[methyl(phenyl)amino]phenol](/img/structure/B15349717.png)



